Cas no 2679927-56-9 (rac-(3aR,7aS)-2,5-bis[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid)
rac-(3aR,7aS)-2,5-bis[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-28300885
- 2679927-56-9
- rac-(3aR,7aS)-2,5-bis[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid
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- Inchi: 1S/C18H30N2O6/c1-16(2,3)25-14(23)19-8-7-18(13(21)22)11-20(10-12(18)9-19)15(24)26-17(4,5)6/h12H,7-11H2,1-6H3,(H,21,22)/t12-,18-/m0/s1
- InChI Key: OGICQCKDKNMEHA-SGTLLEGYSA-N
- SMILES: OC([C@]12CCN(C(=O)OC(C)(C)C)C[C@H]1CN(C(=O)OC(C)(C)C)C2)=O
Computed Properties
- Exact Mass: 370.21038668g/mol
- Monoisotopic Mass: 370.21038668g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 592
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 96.4Ų
rac-(3aR,7aS)-2,5-bis[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28300885-0.05g |
rac-(3aR,7aS)-2,5-bis[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid |
2679927-56-9 | 95.0% | 0.05g |
$1608.0 | 2025-03-19 | |
| Enamine | EN300-28300885-0.1g |
rac-(3aR,7aS)-2,5-bis[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid |
2679927-56-9 | 95.0% | 0.1g |
$1685.0 | 2025-03-19 | |
| Enamine | EN300-28300885-0.25g |
rac-(3aR,7aS)-2,5-bis[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid |
2679927-56-9 | 95.0% | 0.25g |
$1762.0 | 2025-03-19 | |
| Enamine | EN300-28300885-0.5g |
rac-(3aR,7aS)-2,5-bis[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid |
2679927-56-9 | 95.0% | 0.5g |
$1838.0 | 2025-03-19 | |
| Enamine | EN300-28300885-1.0g |
rac-(3aR,7aS)-2,5-bis[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid |
2679927-56-9 | 95.0% | 1.0g |
$1915.0 | 2025-03-19 | |
| Enamine | EN300-28300885-2.5g |
rac-(3aR,7aS)-2,5-bis[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid |
2679927-56-9 | 95.0% | 2.5g |
$3752.0 | 2025-03-19 | |
| Enamine | EN300-28300885-5.0g |
rac-(3aR,7aS)-2,5-bis[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid |
2679927-56-9 | 95.0% | 5.0g |
$5553.0 | 2025-03-19 | |
| Enamine | EN300-28300885-10.0g |
rac-(3aR,7aS)-2,5-bis[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid |
2679927-56-9 | 95.0% | 10.0g |
$8234.0 | 2025-03-19 |
rac-(3aR,7aS)-2,5-bis[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on rac-(3aR,7aS)-2,5-bis[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid
Professional Introduction to rac-(3aR,7aS)-2,5-bis[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic Acid (CAS No. 2679927-56-9)
The compound rac-(3aR,7aS)-2,5-bis[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid, identified by its CAS number 2679927-56-9, is a sophisticated organic molecule with significant implications in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the class of pyrrolopyridine derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications.
At the core of understanding this compound lies its intricate molecular structure. The presence of multiple functional groups, including tert-butoxy carbonyl (Boc) groups at the 2 and 5 positions, contributes to its stability and reactivity, making it a valuable intermediate in synthetic chemistry. The octahydro framework of the molecule provides a rigid scaffold that influences its binding affinity and pharmacological properties. Specifically, the stereochemistry defined by the configurations (3aR,7aS) plays a crucial role in determining its biological activity and interaction with target enzymes or receptors.
In recent years, pyrrolopyridine derivatives have emerged as a cornerstone in the development of novel therapeutic agents. Research has demonstrated that these compounds exhibit a wide spectrum of biological activities, ranging from anti-inflammatory and antimicrobial effects to more specialized functions such as modulation of neurotransmitter systems. The Boc-protected form of this compound enhances its utility in medicinal chemistry by providing a stable precursor for further derivatization, allowing researchers to fine-tune its pharmacological profile.
The significance of this compound is further underscored by its potential applications in the treatment of neurological disorders. Studies have indicated that pyrrolopyridines can interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which are implicated in conditions such as depression, anxiety, and Parkinson's disease. The specific stereochemistry of rac-(3aR,7aS)-2,5-bis[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid may confer unique selectivity in these interactions, potentially leading to more effective and targeted therapies.
Advances in synthetic methodologies have enabled the efficient preparation of this compound, making it more accessible for industrial-scale production and clinical trials. The use of protecting groups like Boc not only stabilizes reactive sites but also allows for controlled deprotection steps, facilitating the synthesis of complex derivatives. This flexibility is crucial for exploring new chemical space and identifying lead compounds with enhanced efficacy and reduced side effects.
The development of high-throughput screening technologies has accelerated the process of identifying promising candidates from large libraries of compounds. Rac-(3aR,7aS)-2,5-bis[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid has been incorporated into such screens due to its structural features that suggest potential biological activity. Preliminary findings from these screens have highlighted its promise as a scaffold for further optimization.
In addition to its pharmaceutical applications, this compound has shown potential in material science and chemical biology. Its unique structural motifs make it a valuable tool for studying enzyme mechanisms and designing novel catalysts. The Boc groups provide handles for chemical modification, enabling researchers to attach various functional moieties and create tailored molecular systems.
The future direction of research on this compound will likely focus on expanding its chemical diversity through structural modifications and exploring new synthetic pathways. Collaborative efforts between synthetic chemists and biologists will be essential in unlocking its full therapeutic potential. As our understanding of molecular interactions continues to evolve, compounds like rac-(3aR,7aS)-2,5-bis[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid are poised to play a pivotal role in shaping the next generation of medications.
In conclusion, the compound CAS No. 2679927-56-9 represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it a valuable asset in drug discovery efforts aimed at treating neurological disorders and other diseases. As research progresses,this molecule is expected to contribute substantially to the development of innovative therapeutic strategies that improve human health.
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